molecular formula C23H18O3 B254018 2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one

2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one

Cat. No.: B254018
M. Wt: 342.4 g/mol
InChI Key: WRSRMDNECKEDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-4-one core with a benzyloxy group at the 3-position and a 4-methylphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the 4-Methylphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Benzyl chloride with a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-2-phenyl-4H-chromen-4-one: Lacks the 4-methyl group on the phenyl ring.

    3-(benzyloxy)-2-(4-chlorophenyl)-4H-chromen-4-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    3-(benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one is unique due to the presence of both the benzyloxy group and the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with molecular targets and unique pharmacological properties.

Properties

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C23H18O3/c1-16-11-13-18(14-12-16)22-23(25-15-17-7-3-2-4-8-17)21(24)19-9-5-6-10-20(19)26-22/h2-14H,15H2,1H3

InChI Key

WRSRMDNECKEDOE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4

Origin of Product

United States

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